Cas no 613662-00-3 (Benzene, 4-fluoro-2-nitro-1-phenoxy-)

Benzene, 4-fluoro-2-nitro-1-phenoxy-, is a fluorinated nitroaromatic compound with a phenoxy substituent, offering unique reactivity in organic synthesis. Its structure combines electron-withdrawing (nitro and fluoro) and electron-donating (phenoxy) groups, making it a versatile intermediate for nucleophilic aromatic substitution and cross-coupling reactions. The fluorine atom enhances selectivity in derivatization, while the nitro group facilitates further functionalization. This compound is particularly useful in pharmaceutical and agrochemical research, where precise modification of aromatic scaffolds is required. Its stability under standard conditions ensures reliable handling and storage. The distinct electronic properties of this molecule make it valuable for designing advanced materials and bioactive compounds.
Benzene, 4-fluoro-2-nitro-1-phenoxy- structure
613662-00-3 structure
Product Name:Benzene, 4-fluoro-2-nitro-1-phenoxy-
CAS No:613662-00-3
MF:C12H8FNO3
MW:233.195226669312
CID:4067455
PubChem ID:11379282
Update Time:2025-06-08

Benzene, 4-fluoro-2-nitro-1-phenoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 4-fluoro-2-nitro-1-phenoxy-
    • 4-fluoro-2-nitro-1-phenoxy-benzene
    • 613662-00-3
    • ZFDSQQMBTWGBJO-UHFFFAOYSA-N
    • AKOS015922584
    • 5-Fluoro-2-phenoxynitrobenzene
    • SCHEMBL1638040
    • 4-fluoro-2-nitro-1-phenoxybenzene
    • Inchi: 1S/C12H8FNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H
    • InChI Key: ZFDSQQMBTWGBJO-UHFFFAOYSA-N
    • SMILES: C1(OC2=CC=CC=C2)=CC=C(F)C=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 233.04882128Da
  • Monoisotopic Mass: 233.04882128Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 55.1Ų

Benzene, 4-fluoro-2-nitro-1-phenoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Chemenu
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